N1-Phenyl Regioisomerism: Ortho-Fluorophenyl vs. Para-Fluorophenyl in PPARα Transactivation
Published PPARα SAR demonstrates that para-halophenyl substitution at the N1 position of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives is required for potent transactivation activity. In a cell-based full-length human PPARα reporter assay at 10 µM, compound B (p-fluorophenyl analog) activated PPARα with high efficacy, whereas meta-halophenyl substitution was not tolerated and resulted in markedly reduced activity [1]. The target compound features an ortho-fluorophenyl group, a regioisomer that has not been characterized in this assay system. Based on steric analysis of the narrow hydrophobic cavity (flanked by Ile272 and Ile354) that accommodates the halophenyl ring in the PPARα ligand-binding domain, ortho-substitution is predicted to introduce a steric clash that differs fundamentally from both the active para configuration and the inactive meta configuration [1].
| Evidence Dimension | PPARα transactivation activity (reporter gene assay, HepG2-tet-off-hPPARα-Luc cells) |
|---|---|
| Target Compound Data | Quantitative data not available; ortho-fluorophenyl regioisomer, untested in published PPARα SAR series |
| Comparator Or Baseline | Compound B (p-fluorophenyl analog): high PPARα transactivation at 10 µM; m-halophenyl analogs: activity not tolerated (near-baseline transactivation) [1] |
| Quantified Difference | Cannot be quantified from existing literature; regioisomeric distinction (ortho vs. para) drives a predicted divergent activity profile |
| Conditions | Cell-based PPARα transactivation assay; human hepatoblastoma HepG2-tet-off-hPPARα-Luc cells; compound concentration 10 µM; 24 h incubation [1] |
Why This Matters
For programs requiring a negative-control or selectivity-profiling probe with a defined regioisomeric deviation from the active para-halophenyl pharmacophore, the ortho-fluorophenyl compound provides a structurally precise comparator not commercially available in standard para-halophenyl PPARα agonist libraries.
- [1] Tachibana K, Miyachi H, Fukuda S, et al. Structural Basis for PPARα Activation by 1H-pyrazolo-[3,4-b]pyridine Derivatives. Sci Rep. 2020;10:7623. View Source
